molecular formula C14H15F4N3O B11064862 4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol

4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]pyridin-2-ol

Cat. No.: B11064862
M. Wt: 317.28 g/mol
InChI Key: OQHBTBGWOIOIDO-UHFFFAOYSA-N
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Description

4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE is a complex organic compound characterized by its unique structure, which includes a pyridinone core and a diazepine ring substituted with a tetrafluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE typically involves multi-step organic synthesis. The process begins with the preparation of the pyridinone core, followed by the introduction of the diazepine ring and the tetrafluoroethyl group. Common reagents used in these reactions include various halogenating agents, reducing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like LiAlH4, and catalysts such as palladium on carbon (Pd/C). Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4,6-DIMETHYL-2-THIOPYRIDINONE: Similar in structure but contains a thiopyridinone core.

    1,3-DIMETHYL-3,4,5,6-TETRAHYDRO-2(1H)-PYRIMIDINONE: Shares the pyridinone core but differs in the substituents and ring structure.

    4,6-DIMETHYL-2-HYDROXYPYRIDINONE: Contains a hydroxypyridinone core with similar methyl substitutions.

Uniqueness

4,6-DIMETHYL-3-[5-(1,1,2,2-TETRAFLUOROETHYL)-2,3-DIHYDRO-1H-1,4-DIAZEPIN-7-YL]-2(1H)-PYRIDINONE is unique due to the presence of the tetrafluoroethyl group and the diazepine ring, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15F4N3O

Molecular Weight

317.28 g/mol

IUPAC Name

4,6-dimethyl-3-[7-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]-1H-pyridin-2-one

InChI

InChI=1S/C14H15F4N3O/c1-7-5-8(2)21-12(22)11(7)9-6-10(20-4-3-19-9)14(17,18)13(15)16/h5-6,13,20H,3-4H2,1-2H3,(H,21,22)

InChI Key

OQHBTBGWOIOIDO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C2=NCCNC(=C2)C(C(F)F)(F)F)C

Origin of Product

United States

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